3,5-双(三氟甲基)苯甲酸乙酯

描述

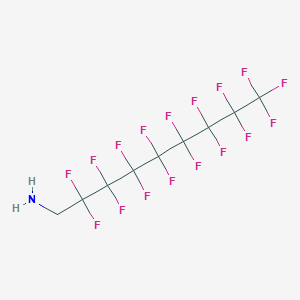

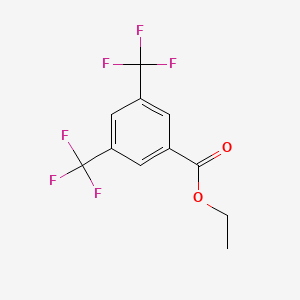

Ethyl 3,5-bis(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H8F6O2 . It is colorless and has a molecular weight of 286.17 g/mol . The compound is liquid in physical form .

Molecular Structure Analysis

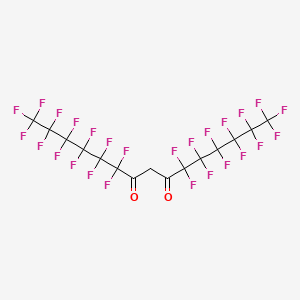

The molecular structure of Ethyl 3,5-bis(trifluoromethyl)benzoate consists of an ethyl ester group attached to a benzene ring, which is substituted with two trifluoromethyl groups at the 3 and 5 positions .Physical And Chemical Properties Analysis

Ethyl 3,5-bis(trifluoromethyl)benzoate has a molecular weight of 286.17 g/mol and a refractive index ranging from 1.4145 to 1.4165 . It is a liquid in physical form .科学研究应用

Pharmaceutical Applications

Ethyl 3,5-bis(trifluoromethyl)benzoate is utilized in the synthesis of various pharmaceutical compounds. For instance, it is involved in the production mechanism of selinexor , a medication used for certain cancer treatments. The compound acts as an intermediate in the synthesis process, where it is transformed into an imine .

Antimicrobial Activity

This compound has been used in the synthesis of pyrazole derivatives that exhibit potent growth inhibition against drug-resistant bacteria. Some derivatives have shown very low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial activity .

Biocatalysis

In biotechnological research, Ethyl 3,5-bis(trifluoromethyl)benzoate is a substrate for biocatalytic processes. It has been used to evaluate the catalytic abilities of mycelia in bioreduction reactions .

Chemical Synthesis

It serves as a key chiral intermediate in the enantioselective synthesis of compounds like aprepitant , which is used to prevent chemotherapy-induced nausea and vomiting .

Energy Storage

The compound has been modified for use in energy storage applications, such as improving the capacity and cyclic stability of lithium-sulfur (Li-S) batteries by suppressing the diffusion of polysulfides .

Proteomics Research

Ethyl 3,5-bis(trifluoromethyl)benzoate is also sold as a specialty product for proteomics research applications, indicating its use in the study of proteins and their functions .

安全和危害

作用机制

Target of Action

Ethyl 3,5-bis(trifluoromethyl)benzoate is a specialty product used in proteomics research applications . .

Mode of Action

It is known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .

Biochemical Pathways

It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

It is known that 3,5-bis(trifluoromethyl)benzoic acid is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .

Action Environment

It is known that the high electronegativity and large steric hindrance of trifluoromethyl group-containing compounds can lead to improved capacity and cyclic stability in certain applications .

属性

IUPAC Name |

ethyl 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWZJMOEFTYMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369921 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-bis(trifluoromethyl)benzoate | |

CAS RN |

96617-71-9 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 3,5-bis(trifluoromethyl)benzoate in the development of the novel drug delivery system described in the research?

A1: Ethyl 3,5-bis(trifluoromethyl)benzoate is a key component of the amphiphilic fluorinated block copolymer synthesized in this study []. This specific compound is not the drug itself, but rather a building block of the polymer that encapsulates the upconversion nanoparticles and the anticancer drug doxorubicin. Its presence within the polymer structure likely contributes to the self-assembly properties of the block copolymer, enabling the formation of stable nanoclusters with the hydrophobic lanthanide-based upconversion nanoparticles.

Q2: Does the inclusion of Ethyl 3,5-bis(trifluoromethyl)benzoate in the polymer affect the drug release properties of the nanoclusters?

A2: While the study doesn't explicitly investigate the direct impact of Ethyl 3,5-bis(trifluoromethyl)benzoate on drug release, it highlights that the synthesized nanoclusters exhibit excellent pH/redox-dual-responsive release behavior for doxorubicin in vitro []. Further research is needed to fully understand the contribution of this specific compound to the controlled release mechanism. It is plausible that the presence of Ethyl 3,5-bis(trifluoromethyl)benzoate influences the polymer's response to pH and redox changes, thereby affecting drug release.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)